TAK1‑TAB1 Binding Affinity: N‑Butyl Analog Data as the Nearest Structurally Resolved Comparator
No direct TAK1 IC₅₀ data for CAS 1394801-36-5 are available in public accessible databases or literature. The closest structurally characterized comparator is the N‑butyl analogue (CAS 1394798-27-6), which differs only in the amide substituent (cyclohexyl vs. n‑butyl). This N‑butyl compound exhibited an IC₅₀ of 100 nM in a TAK1‑TAB1 competitive binding assay [1]. Whether the cyclohexyl group in the target compound improves or diminishes affinity relative to the N‑butyl comparator has not been experimentally reported.
| Evidence Dimension | TAK1‑TAB1 competitive binding IC₅₀ |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N‑butyl analogue (CAS 1394798-27-6) IC₅₀ = 100 nM |
| Quantified Difference | Unknown; direct head‑to‑head data absent |
| Conditions | TAK1‑TAB1 competitive binding assay (US9505765, Example 37) |
Why This Matters
The N‑butyl analogue is the most chemically similar compound with published potency data; procurement decisions must account for the possibility that the cyclohexyl substitution could significantly alter TAK1 affinity.
- [1] BindingDB BDBM254947; US9505765, Example 37. TAK1‑TAB1 competitive binding IC₅₀ = 100 nM. View Source
